Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This particular compound features a dodecyloxy and methoxy substitution, which may impart unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several established protocols, including the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce various substituents, including the dodecyloxy and methoxy groups. For instance, the Friedlander synthesis involves the condensation of aniline with a carbonyl compound, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave and ultraviolet irradiation-promoted synthesis . These methods aim to enhance yield, reduce environmental impact, and improve the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Quinoline derivatives undergo various chemical reactions, including:
Oxidation: Quinoline can be oxidized to form quinoline N-oxide.
Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide, tetrahydroquinoline, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Quinoline derivatives, including 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-quinoline, have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and probes for biological pathways.
Medicine: Investigated for their anticancer, antimalarial, antibacterial, and antiviral properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, quinoline-based antimalarial drugs inhibit heme polymerase, disrupting the parasite’s ability to detoxify heme . The specific mechanism for 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-quinoline would depend on its particular biological activity and target.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Primaquine: Another antimalarial with a similar structure.
Ciprofloxacin: An antibiotic containing a quinoline moiety.
Uniqueness
The presence of dodecyloxy and methoxy groups in 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-quinoline may confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from other quinoline derivatives .
Properties
CAS No. |
93207-03-5 |
---|---|
Molecular Formula |
C30H39NO2 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[(E)-2-(4-dodecoxy-3-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C30H39NO2/c1-3-4-5-6-7-8-9-10-11-14-23-33-29-22-18-25(24-30(29)32-2)17-20-27-21-19-26-15-12-13-16-28(26)31-27/h12-13,15-22,24H,3-11,14,23H2,1-2H3/b20-17+ |
InChI Key |
VQWGCFKMUFNLIK-LVZFUZTISA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.